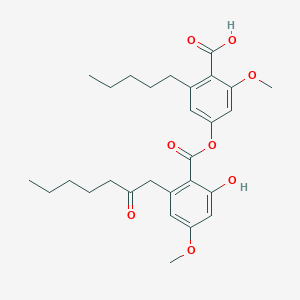

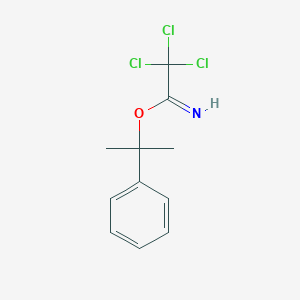

![molecular formula C18H22O2 B042176 (13S,14S,17S)-13-甲基-6,7,11,12,14,15,16,17-八氢环戊[a]菲-3,17-二醇 CAS No. 23392-52-1](/img/structure/B42176.png)

(13S,14S,17S)-13-甲基-6,7,11,12,14,15,16,17-八氢环戊[a]菲-3,17-二醇

描述

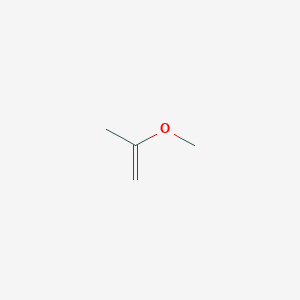

(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol, also known as (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol, is a useful research compound. Its molecular formula is C18H22O2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Estrogenic Hormone Receptor Agonist

β-Estradiol acts as an estrogenic hormone receptor agonist . It binds to and activates specific nuclear receptors, regulating several biological functions including gene transcription and protein synthesis .

Inhibitor of Aldehyde Oxidase

β-Estradiol shows inhibitory activity against aldehyde oxidase . This enzyme is involved in the metabolism of many drugs and toxins.

Anabolic and Metabolic Activities

β-Estradiol presents mild anabolic and metabolic activities . It increases blood coagulability in vivo experiments .

Role in Immune and Inflammatory Processes

β-Estradiol plays a role in immune and inflammatory processes . It modulates the immune response and has anti-inflammatory effects.

Increase in Hepatic Synthesis of Proteins

β-Estradiol triggers an increase in hepatic synthesis of some proteins, including sex hormone-binding globulin (SHBG), and thyroid-binding globulin (TBG) .

Suppression of Follicle-Stimulating Hormone (FSH) Formation

β-Estradiol suppresses the formation of follicle-stimulating hormone (FSH) . FSH is a hormone that plays a crucial role in the development of eggs in the ovaries and sperm in the testes.

Intermediate in the Biosynthesis of Testosterone, Estradiol, and Estrone

β-Estradiol functions as an intermediate in the biosynthesis of testosterone, estradiol, and estrone . It plays a crucial role in the production of these hormones .

Activation of TRPA1

Recent studies indicate that β-Estradiol is involved in aromatase inhibitors induce painful musculoskeletal symptoms (AIMSS) by activation of TRPA1 .

Role in Breast Cancer Therapies

β-Estradiol provides a framework for understanding the diverse effects of environmental estrogens and for guiding iterative medicinal chemistry efforts to generate improved breast cancer therapies .

Role in Ligand-Regulated Allosteric Signaling Pathways

β-Estradiol can be applied to understanding other ligand-regulated allosteric signaling pathways .

Role in the Production of Androstenedione

β-Estradiol, commonly known as Androstenedione, is an endogenous androgen steroid hormone . It functions as an intermediate in the biosynthesis of testosterone, estradiol, and estrone .

Role in Aromatase Inhibitors Induced Painful Musculoskeletal Symptoms (AIMSS)

Recent studies indicate that β-Estradiol is involved in aromatase inhibitors induced painful musculoskeletal symptoms (AIMSS) by activation of TRPA1 .

Understanding Ligand-Regulated Allosteric Signaling Pathways

The application of β-Estradiol can be extended to understanding other ligand-regulated allosteric signaling pathways .

属性

IUPAC Name |

(13S,14S,17S)-13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYDUSMQFLTKBQ-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047903 | |

| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

CAS RN |

23392-54-3 | |

| Record name | 17β-Δ8,9-Dehydroestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23392-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

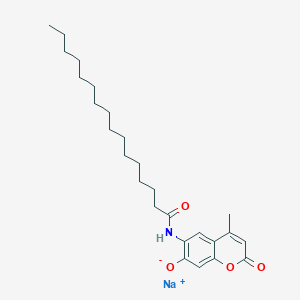

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

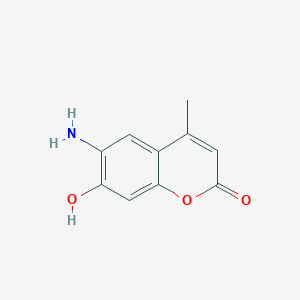

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

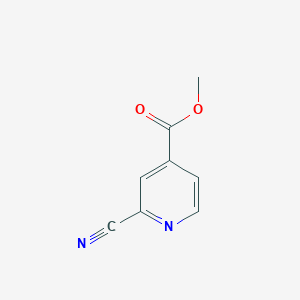

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)